Azaperone

Vue d'ensemble

Description

L’azapérone est un médicament neuroleptique de type pyridinylpipérazine et butyrophénone aux effets sédatifs et antiémétiques. Il est principalement utilisé comme tranquillisant en médecine vétérinaire, en particulier pour les porcs et les éléphants . L’azapérone agit principalement comme un antagoniste de la dopamine, mais possède également des propriétés antihistaminiques et anticholinergiques .

Applications De Recherche Scientifique

Azaperone has a wide range of scientific research applications. In veterinary medicine, it is used to reduce aggression in farmed pigs and as an anesthetic in combination with other drugs . In chemistry, this compound is used as a model compound for studying electrochemical behavior and sensor development . In biology and medicine, it is employed in research on neurotransmitter systems and the effects of dopamine antagonists .

Mécanisme D'action

L’azapérone agit principalement comme un antagoniste de la dopamine, bloquant les récepteurs de la dopamine dans le cerveau. Cette action réduit les effets des catécholamines induites par le stress et affecte indirectement le système réticulaire activateur ascendant et les voies mésolimbiques . L’azapérone possède également des propriétés antihistaminiques et anticholinergiques, contribuant à ses effets sédatifs et antiémétiques .

Analyse Biochimique

Biochemical Properties

Azaperone acts primarily as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties, similar to drugs such as haloperidol . These interactions with enzymes and proteins play a crucial role in its function as a tranquilizer.

Cellular Effects

This compound has a number of effects on the central nervous system. It can antagonize apomorphine and amphetamine-induced behavioural effects, mediated by brain catecholamines (especially dopamine) . Therefore, it is thought to act by blocking dopamine receptors in the brain .

Molecular Mechanism

This compound’s mechanism of action is primarily through dopamine antagonism . It binds to dopamine receptors in the brain, blocking their activity. This results in its sedative and antiemetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a number of related neuroleptic properties, including reduced motor activity, cataleptic effects, decreased stress- or trauma-related mortality, blocking of apomorphine emesis, prevention of fatal effects of the catecholamines .

Dosage Effects in Animal Models

This compound is administered strictly by a single, deep intramuscular injection at usual recommended doses ranging from 0.4 to 2 mg this compound/kg body weight, depending on the indication . At doses greater than recommended, these same reactions may occur in a more profound manner and will be of longer duration .

Metabolic Pathways

The liver is the main site for metabolism of this compound . The main metabolic pathways include reduction of the butanone (resulting in the main metabolite azaperol, which can be re-oxidized to this compound in vivo), hydroxylation of the pyridine (resulting in 5-OH this compound and 5-OH azaperol), oxidative N-dealkylation and oxidative N-dearylation .

Méthodes De Préparation

L’azapérone est synthétisée selon un processus en plusieurs étapes. La synthèse commence par l’alkylation de la 2-chloropyridine avec la pipérazine pour former la 1-(pyridin-2-yl)pipérazine. Cet intermédiaire est ensuite mis à réagir avec la 4-chloro-4’-fluorobutyrophénone pour compléter la synthèse de l’azapérone . Les méthodes de production industrielle impliquent souvent l’utilisation de catalyseurs de transfert de phase pour améliorer l’efficacité et le rendement .

Analyse Des Réactions Chimiques

L’azapérone subit diverses réactions chimiques, notamment l’oxydation et l’alkylation. Le comportement d’oxydation électrochimique de l’azapérone a été étudié à l’aide de techniques de voltampérométrie cyclique et à impulsions différentielles. Le processus d’oxydation est irréversible, avec un potentiel de pic de 0,78 V dans une solution tampon phosphate (pH=7,0) vs. électrode Ag/AgCl . Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de thionyle pour convertir les groupes alcool en groupes partant chlorure et AlCl3 pour les réactions de Friedel-Crafts .

Applications de recherche scientifique

L’azapérone a un large éventail d’applications de recherche scientifique. En médecine vétérinaire, il est utilisé pour réduire l’agressivité chez les porcs d’élevage et comme anesthésique en association avec d’autres médicaments . En chimie, l’azapérone est utilisée comme composé modèle pour étudier le comportement électrochimique et le développement de capteurs . En biologie et en médecine, il est utilisé dans la recherche sur les systèmes de neurotransmetteurs et les effets des antagonistes de la dopamine .

Comparaison Avec Des Composés Similaires

L’azapérone est similaire à d’autres neuroleptiques butyrophénones tels que l’halopéridol et la fluanisone. L’azapérone est unique par son utilisation principale comme tranquillisant vétérinaire, en particulier pour les porcs et les éléphants . D’autres composés similaires comprennent l’enciprazine et le BMY-14802 .

Propriétés

IUPAC Name |

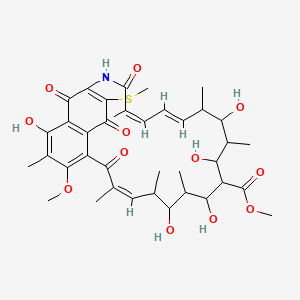

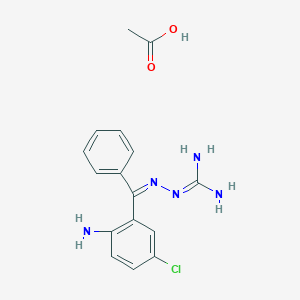

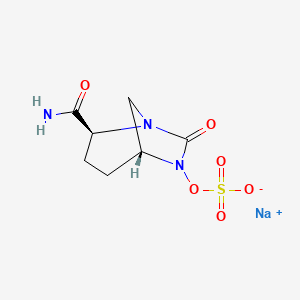

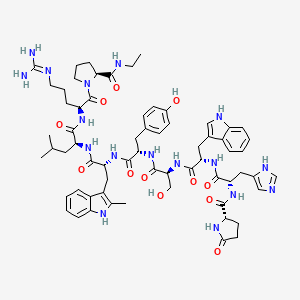

1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKDAFGWCDAMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045361 | |

| Record name | Azaperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1649-18-9 | |

| Record name | Azaperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1649-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaperone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001649189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azaperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azaperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azaperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azaperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azaperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19BV78AK7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for azaperone?

A1: this compound exerts its effects by antagonizing dopamine receptors in the central nervous system. [, , , , , ] This blockade of dopamine signaling leads to its sedative and neuroleptic properties. [, , , , , ]

Q2: Are there any notable differences in the cardiovascular effects of this compound compared to other sedatives?

A2: Yes, research suggests that this compound, unlike xylazine, does not induce the typical biphasic effect on arterial pressure (an initial increase followed by a decrease). [] Additionally, this compound has been shown to mitigate the hypertension associated with etorphine immobilization in rhinoceroses, although tachycardia may persist. []

Q3: Can this compound be used effectively for immobilizing large animals?

A3: While this compound alone may not be sufficient for complete immobilization of large animals, studies demonstrate its efficacy when combined with other agents. For instance, a combination of this compound and xylazine successfully immobilized captive wapiti for routine procedures. [] Similarly, this compound in conjunction with fentanyl has been used to immobilize various gazelle species. []

Q4: What are the potential benefits of using this compound in combination with opioids for immobilization?

A4: Studies have indicated that incorporating this compound into opioid-based immobilization protocols may offer advantages. In elephants, the addition of this compound to etorphine or carfentanil significantly reduced arterial blood pressure compared to using etorphine alone. [] This suggests a potential role for this compound in mitigating opioid-induced hypertension. []

Q5: Are there any species-specific differences in the efficacy or effects of this compound?

A5: Research suggests that responses to this compound can vary across species. For instance, while this compound effectively reduced aggressive behavior in pigs, its anti-aggressive properties were diminished when administered alongside androstenone. [] In Southern chamois, both haloperidol and this compound exhibited limited efficacy in reducing stress responses, with this compound potentially even exacerbating muscle stress. []

Q6: What is the metabolic fate of this compound in pigs?

A6: this compound is partially metabolized to azaperol in pigs. [, ] Azaperol, the main metabolite, also possesses pharmacological activity. [, ] Interestingly, both this compound and azaperol do not exceed the Maximum Residue Limit (MRL) set by the European Union in edible tissues of pigs even after a short withdrawal period. []

Q7: Are there validated analytical methods for detecting this compound and its metabolites?

A7: Yes, several analytical techniques have been developed and validated for detecting and quantifying this compound and its metabolites. These methods often involve a combination of extraction techniques, like solid-phase extraction (SPE), followed by analysis using high-performance liquid chromatography (HPLC) or gas chromatography/mass spectrometry (GC/MS). [, , ] One study specifically developed a colloidal gold immunochromatographic strip assay, offering a rapid and convenient method for detecting this compound in pork and pork liver samples. []

Q8: Has this compound demonstrated any mutagenic potential in laboratory tests?

A8: Several studies have investigated the mutagenic potential of this compound using the Salmonella/microsome test (Ames test). [] Results from these studies showed no evidence of mutagenic activity, even at high concentrations and with metabolic activation. []

Q9: Does this compound have any known effects on blood parameters in horses?

A9: Research indicates that this compound can influence certain blood parameters in horses. One study observed a transient decrease in venous blood packed cell volume and hemoglobin concentration for at least 4 hours after this compound administration. [] This effect is likely attributed to the sequestration of erythrocytes in the spleen. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)